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molecular formula C9H9N3 B1297419 Quinoline-5,6-diamine CAS No. 42143-23-7

Quinoline-5,6-diamine

Cat. No. B1297419
M. Wt: 159.19 g/mol
InChI Key: NQVVFKIVIFJKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06703391B2

Procedure details

A solution of 5,6-quinolinediamine (12.5 g, 0.065 mol) and sulfuric acid (8 mL) in methanol (250 mL) was treated with platinum oxide (1 g) in a Parr apparatus under hydrogen for 16 hours. An additional 1 g portion of platinum oxide was added and hydrogenation continued for 44 hours additional. Standard work-up gave the 5,6-diaminotetrahydroquinoline.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[C:6]([NH2:12])[C:7]([NH2:11])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O>CO.[Pt]=O>[NH2:12][C:6]1[C:7]([NH2:11])=[CH:8][CH:9]=[C:10]2[C:5]=1[CH2:4][CH2:3][CH2:2][NH:1]2

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
N1=CC=CC2=C(C(=CC=C12)N)N
Name
Quantity
8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
44 h
Name
Type
product
Smiles
NC1=C2CCCNC2=CC=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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